
2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a bromobenzyl group and a dimethoxymethyl group attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones.
Introduction of the Bromobenzyl Group: Through nucleophilic substitution reactions.
Addition of the Dimethoxymethyl Group: Using methoxymethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or methoxymethyl groups.
Reduction: Reduction reactions might target the bromobenzyl group or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.
科学的研究の応用
2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: Including signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the bromobenzyl and dimethoxymethyl groups.
5-Bromouracil: Contains a bromine atom but differs in the rest of the structure.
6-Methyluracil: Similar pyrimidine core but different substituents.
Uniqueness
2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
CAS番号 |
31349-23-2 |
|---|---|
分子式 |
C14H16BrN3O3 |
分子量 |
354.20 g/mol |
IUPAC名 |
2-amino-5-[(4-bromophenyl)methyl]-4-(dimethoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16BrN3O3/c1-20-13(21-2)11-10(12(19)18-14(16)17-11)7-8-3-5-9(15)6-4-8/h3-6,13H,7H2,1-2H3,(H3,16,17,18,19) |
InChIキー |
NWWCUFXGTLOBTL-UHFFFAOYSA-N |
正規SMILES |
COC(C1=C(C(=O)NC(=N1)N)CC2=CC=C(C=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)
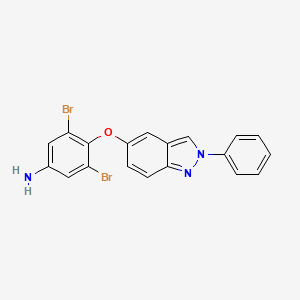

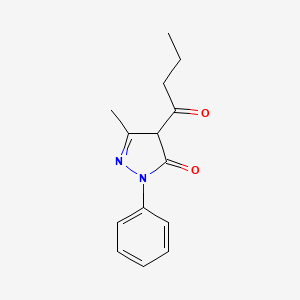
![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
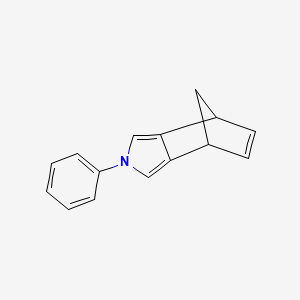
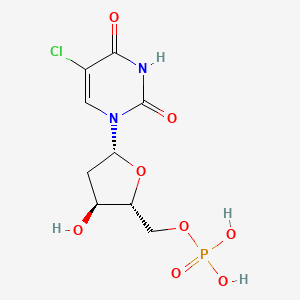

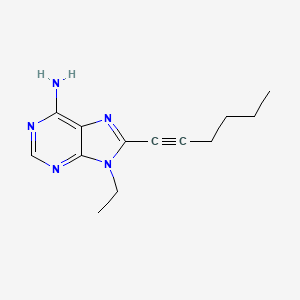
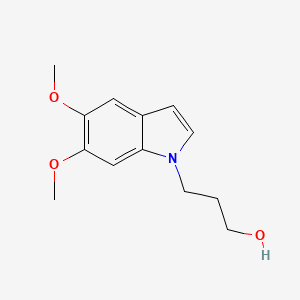
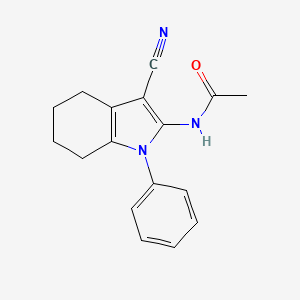
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)


